molecular formula C9H11ClN2O3 B13979119 Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate CAS No. 503000-89-3

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate

Cat. No.: B13979119
CAS No.: 503000-89-3
M. Wt: 230.65 g/mol
InChI Key: SNKQEVHSKDPGLG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate is a chemical compound with the molecular formula C9H11ClN2O3 It belongs to the class of nicotinates, which are derivatives of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-methoxy-2-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Methylation: The amino group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted nicotinates.

Scientific Research Applications

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate: Similar structure with a bromine atom instead of chlorine.

    Methyl 2-methoxy-6-(methylamino)nicotinate: Lacks the chloro group but has a similar nicotinate backbone.

Uniqueness

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

503000-89-3

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

methyl 5-chloro-6-methoxy-2-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C9H11ClN2O3/c1-11-7-5(9(13)15-3)4-6(10)8(12-7)14-2/h4H,1-3H3,(H,11,12)

InChI Key

SNKQEVHSKDPGLG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1C(=O)OC)Cl)OC

Origin of Product

United States

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